M-Cresol-D7

Vue d'ensemble

Description

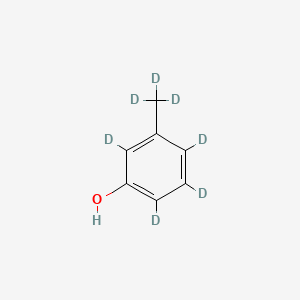

M-Cresol-D7, also known as 3-Methylphenol-D7, is a deuterated form of m-cresol, where the hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research as a stable isotope-labeled compound, which aids in various analytical and experimental applications.

Applications De Recherche Scientifique

M-Cresol-D7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze complex mixtures.

Biological Studies: Employed in metabolic studies to trace the pathways and interactions of m-cresol in biological systems.

Pharmaceutical Research: Utilized in the development and testing of new drugs, particularly in understanding the metabolism and pharmacokinetics of m-cresol derivatives.

Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials

Mécanisme D'action

Target of Action

M-Cresol, also known as 3-Methylphenol, primarily targets Insulin in humans . Insulin is a hormone that plays a crucial role in regulating blood glucose levels.

Mode of Action

It is known that cresols, in general, can cause changes in the permeability of the osmotic barrier of bacterial cell membranes, which allows the escape or leakage of normal cytoplasmic constituents . This interaction with its targets can lead to significant changes in the cellular functions of the organism.

Pharmacokinetics

It is known that all cresol isomers are absorbed across the respiratory and gastrointestinal tract and through the intact skin . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .

Safety and Hazards

M-Cresol-D7 is a controlled product and may require documentation to meet relevant regulations . It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection .

Orientations Futures

Analyse Biochimique

Biochemical Properties

M-Cresol-D7 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly the 6-methyl salicylic acid synthase (MSAS)-encoding gene patK and 6-methyl salicylic acid decarboxylase-encoding gene patG from Aspergillus clavatus . The nature of these interactions involves the biosynthesis of this compound .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, the MSAS-encoding gene patK and the 6-methyl salicylic acid decarboxylase-encoding gene patG are key players in this process .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been thoroughly studied, it is known that the chassis cell Aspergillus nidulans A1145 ∆ST∆EM can tolerate up to 2.5 g/L of this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of M-Cresol-D7 involves the deuteration of m-cresol. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterium gas (D2). The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps, including distillation and chromatography, are employed to achieve the desired isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions

M-Cresol-D7 undergoes various chemical reactions similar to its non-deuterated counterpart, m-cresol. These reactions include:

Oxidation: this compound can be oxidized to form m-cresol derivatives such as 3-methylbenzoquinone.

Reduction: Reduction reactions can convert this compound to 3-methylcyclohexanol or 3-methylcyclohexanone.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas (H2) is commonly employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

Oxidation: 3-Methylbenzoquinone

Reduction: 3-Methylcyclohexanol, 3-Methylcyclohexanone

Substitution: Brominated or nitrated derivatives of this compound

Comparaison Avec Des Composés Similaires

Similar Compounds

- o-Cresol (2-Methylphenol)

- p-Cresol (4-Methylphenol)

- Phenol (Hydroxybenzene)

Comparison

M-Cresol-D7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. Compared to o-cresol and p-cresol, this compound offers better stability and reduced reactivity due to the presence of deuterium. This makes it particularly valuable in studies requiring precise quantification and tracing of chemical pathways .

Propriétés

IUPAC Name |

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295582 | |

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202325-51-7 | |

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202325-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

![Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B580083.png)

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)